An In-depth Technical Guide to the Physical Properties of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
An In-depth Technical Guide to the Physical Properties of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Introduction
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol, also known as (R)-(-)-α-Tetralol, is a chiral alcohol of significant interest in the fields of pharmaceutical and agrochemical research. Its stereochemically defined structure makes it a valuable chiral building block and intermediate in asymmetric synthesis, where the specific three-dimensional arrangement of atoms is critical to the biological activity and efficacy of the final product.[1] This guide provides a comprehensive overview of its core physical properties, offering researchers and drug development professionals a technical resource for its identification, handling, and application. We will delve into the causality behind experimental choices for characterization and provide validated, step-by-step protocols for property determination.
Section 1: Core Physicochemical Identifiers
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference point.
| Property | Value | Source(s) |
| Chemical Name | (1R)-1,2,3,4-Tetrahydronaphthalen-1-ol | [2] |
| Synonyms | (R)-(-)-α-Tetralol, (R)-1-Tetralol | [1] |
| CAS Number | 23357-45-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | |
| Appearance | White to off-white crystalline powder or solid | [1] |
Section 2: Thermal Properties
The thermal behavior of a compound dictates its physical state under various conditions and is a primary indicator of purity.
Melting Point
The melting point is recorded as a range, reflecting the transition from solid to liquid. A narrow range is indicative of high purity.
| Parameter | Value | Source(s) |
| Melting Point | 37 - 42 °C | [1][2][3] |
The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point (e.g., 39-40°C) is a strong indicator of a sample's high purity.
This protocol describes a self-validating system for accurate melting point measurement using a standard melting point apparatus.[2]
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Sample Preparation: Ensure the (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[1]
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a dense column of 2-3 mm height.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Estimation (Optional but Recommended): Set a rapid heating rate (10-20 °C/min) to quickly determine an approximate melting temperature. This saves time in subsequent, more accurate measurements.[3]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the estimated melting point. Begin heating again at a slow, controlled rate of 1-2 °C per minute.[4]
-
Observation & Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is the range T1-T2.
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Validation: For robust results, repeat the accurate determination with two more samples. The results should be consistent.
Boiling Point
Due to the potential for thermal decomposition at atmospheric pressure, the boiling point of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is most accurately determined under reduced pressure (vacuum).
| Parameter | Value | Source(s) |
| Boiling Point | 140 °C at 17 mmHg (2.27 kPa) | [1] |
| Boiling Point (Predicted) | 254.8 °C at 760 mmHg (Atmospheric Pressure) | [2] |
Section 3: Optical Properties
As a chiral molecule, the most defining physical characteristic of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is its ability to rotate plane-polarized light, a property known as optical activity.
Specific Rotation
The specific rotation is a standardized measure of a compound's optical activity. The negative sign (-) indicates that it is levorotatory, rotating light to the left.
| Parameter | Value | Conditions | Source(s) |
| Specific Rotation [α] | -29° to -35° | 20°C, c=2.5 in Chloroform, Sodium D-line (589 nm) | [1] |
| Specific Rotation [α] | -32° | 17°C, c=2.5 in Chloroform, Sodium D-line (589 nm) |
Specific rotation is not an intrinsic constant; it is highly dependent on experimental parameters. The concentration (c), solvent, path length (l), temperature (T), and wavelength of light (λ) must be precisely controlled and reported. Chloroform is specified here because the analyte's interaction with the solvent can influence the measured rotation.
This protocol outlines the procedure for determining the specific rotation using a polarimeter, a self-validating method crucial for confirming the stereochemical identity of the sample.[5][6]
-
Solution Preparation: Accurately weigh approximately 250 mg of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. Dissolve it in a 10 mL volumetric flask with chloroform to prepare a solution with a precise concentration (c) of ~2.5 g/100 mL.
-
Instrument Calibration (Zeroing): Fill the polarimeter cell (typically 1 decimeter in length) with the pure solvent (chloroform). Place the cell in the polarimeter and perform a blank measurement to zero the instrument.[7]
-
Sample Measurement: Rinse the cell with a small amount of the prepared sample solution, then fill the cell completely, ensuring no air bubbles are present.[7]
-
Data Acquisition: Place the sample-filled cell in the polarimeter. Allow the temperature to stabilize at the specified value (e.g., 20°C). Obtain the observed rotation (α_obs). For manual instruments, take multiple readings and average them.[5]
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) Where:
-
α_obs is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
Section 4: Solubility and Partitioning
Solubility characteristics are critical for selecting appropriate solvents for reactions, purification, and formulation. The octanol-water partition coefficient (LogP) is a key predictor of a drug molecule's pharmacokinetic properties.
| Property | Value / Observation | Source(s) |
| Solubility | Soluble in Methanol. Sparingly soluble in water. | [2][5] |
| LogP (Predicted) | 1.8 - 2.06 | [2] |
Section 5: Spectroscopic and Structural Characterization
Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structural confirmation and quality assessment.
Workflow for Spectroscopic Characterization
Caption: Workflow for Chiral HPLC Analysis.
-
System & Column: Utilize an HPLC system with a UV detector. The key component is a chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), which can differentiate between the enantiomers. 2[8]. Mobile Phase: A typical mobile phase for this type of compound would be a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve baseline separation. For example, Hexane:Isopropanol (90:10).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Set a suitable flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C). Inject the sample and monitor the elution profile with the UV detector.
-
Quantification: The two enantiomers will elute at different retention times. Integrate the area under each peak. The enantiomeric excess (ee) is calculated using the areas of the (R)-enantiomer (A_R) and the (S)-enantiomer (A_S): ee (%) = [ |A_R - A_S| / (A_R + A_S) ] * 100
Section 7: Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). * Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood. * Storage Conditions: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from 2-8°C.
[1]### References
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Supporting Information for Publication. NMR Data. (Note: This is a generic reference to a supporting information document containing NMR data for similar structures, used for interpretation).
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Digicollections. 1.4 Determination of optical rotation and specific rotation. [Link]
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Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
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Rudolph Research Analytical. Optical Rotation, Specific Rotation Measurement Procedures. [Link]
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PubChem. 1,2,3,4-Tetrahydro-1-naphthalenol. [Link]
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SpectraBase. 1,2,3,4-Tetrahydro-1-naphthol 13C NMR. [Link]
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PubChem. (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. [Link]
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NIST WebBook. 1-Naphthalenol, 1,2,3,4-tetrahydro- IR Spectrum. [Link]
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Sigma-Aldrich. Safety Data Sheet for (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol. (Generic reference to safety data provided on product pages).
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NIST WebBook. 1-Naphthalenol, 1,2,3,4-tetrahydro-. [Link]
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NIST WebBook. Mass spectrum (electron ionization) for 1-Naphthalenol, 1,2,3,4-tetrahydro-. [Link]
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MDPI. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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